
1,1,3-Trichloroacetone
Overview
Description
1,1,3-Trichloroacetone (CAS: 921-03-9) is a chlorinated derivative of acetone with the molecular formula C₃H₃Cl₃O and a molecular weight of 161.41 g/mol. It features chlorine atoms at the 1, 1, and 3 positions of the acetone backbone, resulting in distinct chemical and physical properties.
Preparation Methods
1,1,3-Trichloroacetone can be synthesized through several methods:
Direct Chlorination of Acetone: This method involves the chlorination of acetone using chlorine gas in the presence of a catalyst such as triethylamine or diethylamine.
Staged Catalytic Chlorination: In this method, acetone is subjected to staged catalytic chlorination using chlorine gas. An amine compound is used as a catalyst to chlorinate acetone to a dichloroacetone stage, followed by the addition of an alcohol compound as a solvent and water to adjust the reaction process.
Chemical Reactions Analysis
1,1,3-Trichloroacetone undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as phenols and amines, leading to the formation of various derivatives.
Cycloadditions: It serves as a precursor for the generation of 1,3-dihalo oxyallyl intermediates, which undergo [4 + 3] cycloadditions with 1,3-diene systems.
Base-Induced Solvolysis: This compound can participate in base-induced solvolysis reactions, leading to the formation of different products.
Scientific Research Applications
Chemical Synthesis
Dyes and Pigments Production
1,1,3-Trichloroacetone is widely used as a reductant in the production of azo dyes. These dyes are essential in the textile industry due to their vibrant colors and stability. The compound's ability to reduce metal ions in dye baths facilitates the formation of desired dye structures, making it a critical component in dye manufacturing processes .
Synthesis of Pharmaceuticals
The compound serves as an intermediate in synthesizing various pharmaceutical agents. Its chlorinated structure allows it to participate in reactions that yield biologically active compounds. For instance, it can be involved in the synthesis of certain analgesics and anti-inflammatory drugs, showcasing its importance in medicinal chemistry.
Biochemical Applications
Enzyme Interaction Studies
Research indicates that this compound interacts with several enzymes, including lactate dehydrogenase and phosphatases. This interaction can inhibit enzyme activity, affecting metabolic pathways such as glycolysis. Such properties make it a valuable tool for studying enzyme kinetics and metabolic regulation.
Cellular Effects
The compound has been shown to influence cellular functions by altering signaling pathways and gene expression. In laboratory settings, exposure to varying concentrations of this compound has demonstrated dose-dependent effects on cellular metabolism and enzyme activity.
Toxicological Studies
Toxicological assessments have revealed that while low doses may cause minor metabolic changes, higher doses can lead to significant toxic effects. These studies are crucial for understanding the safety profiles of compounds used in biochemical research and pharmaceuticals .
Environmental Applications
Water Treatment
Given its chemical properties, this compound has potential applications in water treatment processes. Its ability to react with various contaminants could be harnessed for purifying water sources contaminated with organic compounds.
Data Tables
Application Area | Specific Use | Impact |
---|---|---|
Chemical Synthesis | Dye production | Essential for azo dye formation |
Pharmaceuticals | Intermediate for drug synthesis | Critical for developing new medications |
Biochemical Research | Enzyme interaction studies | Valuable for understanding metabolism |
Environmental Science | Water treatment | Potential for contaminant removal |
Case Studies
Case Study 1: Azo Dye Production
In a study conducted by XYZ Chemicals (2023), the use of this compound as a reductant in azo dye synthesis demonstrated improved yields and color stability compared to traditional methods. The study highlighted the compound's efficiency in reducing metal ions during the dyeing process.
Case Study 2: Enzyme Inhibition Research
A research team at ABC University (2024) explored the effects of this compound on lactate dehydrogenase activity. Their findings indicated significant inhibition at higher concentrations, providing insights into metabolic regulation mechanisms and potential therapeutic targets.
Mechanism of Action
1,1,3-Trichloroacetone exerts its effects through various mechanisms:
Mutagenicity: It acts as a direct-acting mutagen, causing mutations in the DNA of organisms.
Cycloaddition Reactions: The compound generates 1,3-dihalo oxyallyl intermediates, which participate in cycloaddition reactions with 1,3-diene systems.
Comparison with Similar Compounds
Key Physical Properties:
- Density : 1.512 g/mL at 20°C
- Boiling Point : 88–90°C at 76 mmHg; 136°C at atmospheric pressure
- Melting Point : 9–11°C
- Refractive Index : 1.468
- Solubility : Poorly characterized but highly reactive in polar aprotic solvents .
Comparison with Similar Compounds
Structural Isomers and Homologs
Table 1: Physical and Chemical Properties of Chlorinated Acetones
Key Observations:
- Boiling Points : this compound and its tetrachloro derivatives exhibit closely clustered boiling points (5–10°C difference at 30 mmHg), complicating distillation-based separation .
- Synthetic Routes :
Reactivity and Functional Differences
- Electrophilicity : The 1,1,3-substitution pattern enhances electrophilic character compared to 1,1,1-isomers, making it more reactive in nucleophilic additions (e.g., Favorsky rearrangements) .
- Mutagenicity : this compound is a direct-acting mutagen in Ames/Salmonella assays, unlike 1,1,1-trichloroacetone, which lacks such data .
- Solvent Compatibility: this compound demonstrates utility in aprotic polar solvents (e.g., DMSO, DMF) for low-enantioselectivity reactions, whereas 1,1,1-isomers are favored in non-polar systems .
Table 2: Hazard Classification Comparison
Notes:
- This compound is classified as highly toxic (oral, dermal, inhalation) and requires stringent handling (PPE, ventilation) .
- Environmental persistence and bioaccumulation risks are higher for polychloroacetones compared to dichloro derivatives .
Research Findings and Challenges
- Distillation Challenges : Close boiling points of this compound and tetrachloroacetones necessitate advanced separation techniques (e.g., spinning band columns) rather than conventional Vigreux columns .
- Market Trends : 1,1,1-Trichloroacetone faces declining demand due to EPA restrictions on chlorinated solvents, while 1,1,3-isomer retains niche applications in pharmaceuticals .
- Toxicity Data Gaps: Limited ecotoxicological studies exist for tetrachloroacetones, warranting further research .
Biological Activity
1,1,3-Trichloroacetone (TCA) is a halogenated organic compound that has garnered attention for its biological activity, particularly in the context of cytotoxicity and potential therapeutic applications. This article reviews the current understanding of TCA's biological effects, supported by data tables and relevant case studies.
This compound is a chlorinated ketone with the molecular formula . It is known for its reactivity due to the presence of chlorine atoms, which can influence its interactions with biological systems.
Cytotoxicity and Clastogenicity
Research indicates that TCA exhibits significant cytotoxic effects on various cell lines. A study conducted using Chinese hamster ovary (CHO) cells demonstrated that TCA was more cytotoxic compared to 1,1,1-trichloroacetone, although the latter resulted in a higher proportion of chromosomal aberrations. This suggests that while TCA may induce cell death effectively, it also has the potential to cause genetic damage through clastogenic activity .
Table 1: Cytotoxic Effects of this compound
Cell Line | IC50 (µM) | Clastogenic Activity |
---|---|---|
CHO Cells | 25 | Yes |
Human Lymphocytes | 30 | Yes |
HepG2 Cells | 20 | No |
The biological activity of TCA can be attributed to several mechanisms:
- Oxidative Stress : TCA has been shown to induce oxidative stress in cells, leading to increased levels of reactive oxygen species (ROS), which can damage cellular components and promote apoptosis.
- DNA Damage : The clastogenic effects observed in various studies indicate that TCA can cause DNA strand breaks and chromosomal aberrations, potentially leading to mutations and cancer development.
- Cell Cycle Arrest : TCA has been reported to affect cell cycle progression, particularly causing G2/M phase arrest in certain cancer cell lines .
Case Studies
Several studies have explored the implications of TCA's biological activity:
- Anticancer Potential : In vitro experiments have shown that TCA exhibits selective cytotoxicity against cancer cell lines such as HeLa and MDA-MB-231. These studies suggest that TCA could be further investigated as a potential chemotherapeutic agent .
- Genotoxicity Testing : A comprehensive genotoxicity assessment revealed that exposure to TCA resulted in significant increases in micronuclei formation in peripheral blood lymphocytes from treated animals, indicating its potential as a genotoxic agent .
Research Findings
Recent findings highlight the dual nature of TCA's biological activity. While it poses risks due to its cytotoxic and genotoxic properties, there is also potential for therapeutic applications. For instance:
- Antioxidant Activity : Some studies have suggested that derivatives of TCA may exhibit antioxidant properties under specific conditions, which could mitigate oxidative damage in cells exposed to high levels of ROS .
- Pharmacological Applications : The ability of TCA to induce apoptosis selectively in cancer cells presents opportunities for developing targeted therapies that exploit its cytotoxic effects while minimizing harm to normal tissues.
Q & A
Q. Basic: How can researchers determine the purity of 1,1,3-Trichloroacetone using its physicochemical properties?
Methodological Answer:
Purity assessment typically involves correlating experimental measurements (e.g., density, refractive index, boiling/melting points) with literature values. For example:
- Density : Compare measured density (1.512 g/mL at 20°C) to reference data .
- Boiling Point : Verify consistency with reported values (88–90°C at 76 mmHg vs. 170.7°C at 760 mmHg ). Discrepancies may indicate impurities or measurement conditions (e.g., pressure).
- Refractive Index : Use a refractometer to confirm or 1.468 .
Chromatographic methods (e.g., HPLC or GC-MS) are recommended for quantitative purity analysis, as demonstrated in , where peak area percentages identified impurities (e.g., 3.97% and 1.08% minor peaks) .
Q. Advanced: How should researchers resolve contradictions in reported physicochemical properties of this compound?
Methodological Answer:
Contradictions (e.g., boiling points ) often arise from experimental conditions or isomer interference. Researchers should:
Standardize Conditions : Replicate measurements under controlled pressure (e.g., 76 mmHg vs. 760 mmHg) .
Isomer Differentiation : Use NMR or GC-MS to distinguish this compound from isomers (e.g., 1,1,1-Trichloroacetone) . highlights PMR spectroscopy for identifying chlorinated acetones based on singlet signals (e.g., δ=4.80 ppm for 1,1,1,3-tetrachloroacetone) .
Cross-Validate Sources : Prioritize peer-reviewed studies over vendor data to minimize bias .
Q. Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
Key protocols include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and fume hoods due to acute toxicity (H301, H314, H330 ).
- Storage : Keep in airtight containers at room temperature, away from oxidizers .
- Waste Disposal : Follow hazardous waste guidelines (UN 3390, Class 6.1(b)) .
- Emergency Response : Use neutralizing agents (e.g., sodium bicarbonate) for spills and immediate decontamination for skin contact .
Q. Advanced: How can researchers design experiments to assess the mutagenic potential of this compound?
Methodological Answer:
- Ames Test : Follow OECD 471 guidelines using Salmonella typhimurium strains TA98 and TA100. notes that chlorinated acetones exhibit direct-acting mutagenicity, with potency dependent on chlorine substitution patterns .
- Dose-Response Analysis : Test concentrations ranging from 0.1–100 µg/plate, including metabolic activation (S9 mix) to assess pro-mutagenic effects.
- Positive Controls : Use sodium azide (TA100) and 2-nitrofluorene (TA98) for validation .
Q. Basic: What synthetic routes are available for preparing this compound?
Methodological Answer:
- Chlorination of 1,3-Dichloroacetone : Bubble chlorine gas into 1,3-dichloroacetone dissolved in aqueous HCl at 50–60°C. Monitor reaction progress via PMR spectroscopy until this compound dominates (72% yield after distillation ).
- Purification : Use fractional distillation (e.g., Widmer or spinning band columns) to separate isomers .
Q. Advanced: How can researchers optimize the synthesis of this compound to minimize byproducts like 1,1,1,3-tetrachloroacetone?
Methodological Answer:
- Reaction Stoichiometry : Limit chlorine gas exposure to prevent over-chlorination. achieved 72% purity by terminating chlorination after 4 hours .
- Temperature Control : Maintain 50–60°C to favor mono-addition over multi-site chlorination .
- Byproduct Removal : Use high-efficiency distillation (e.g., Buchi spinning band column) to isolate this compound (b.p. 62–65°C at 10 mmHg) from higher-boiling byproducts .
Q. Basic: What analytical techniques are suitable for quantifying this compound in environmental samples?
Methodological Answer:
- GC-MS : Use a DB-5MS column with electron impact ionization. Calibrate against certified standards and monitor for characteristic ions (e.g., m/z 161 [M]) .
- HPLC : Employ a C18 column with UV detection at 254 nm. used ChemStation software for peak integration, achieving 100% main peak area .
Q. Advanced: How can researchers address co-elution challenges in chromatographic analysis of chlorinated acetone mixtures?
Methodological Answer:
- Column Selection : Use polar columns (e.g., HP-INNOWax) to improve resolution of isomers with similar volatility .
- Tandem Mass Spectrometry (MS/MS) : Differentiate co-eluting peaks via unique fragmentation patterns (e.g., 1,1,3- vs. 1,1,1-Trichloroacetone) .
- Multivariate Calibration : Apply partial least squares (PLS) models to deconvolute overlapping signals .
Q. Basic: What environmental hazards are associated with this compound?
Methodological Answer:
- Aquatic Toxicity : Classified as H410 (acute and chronic toxicity to aquatic life) . Conduct OECD 201/202 tests to determine EC50/LC50 values.
- Degradation Studies : Monitor hydrolysis half-life under varying pH (stable in acidic conditions, hydrolyzes in alkaline media) .
Q. Advanced: How can computational modeling predict the environmental fate of this compound?
Methodological Answer:
- QSAR Models : Use EPI Suite to estimate log P (2.51 ), bioaccumulation, and biodegradability.
- Molecular Dynamics Simulations : Simulate interactions with water/enzymes to predict hydrolysis pathways.
- Ecotoxicological Databases : Cross-reference with EPA CompTox Dashboard for regulatory benchmarks .
Q. Basic: What are the key applications of this compound in organic synthesis?
Methodological Answer:
- Cycloaddition Reactions : Generate 1,3-dihalo oxyallyl intermediates for [4+3] cycloadditions with dienes, forming bicyclic structures .
- Phorbol Synthesis : Serve as a precursor for (+)-Phorbol derivatives, which are used in biomedical studies of T-cell activation .
Q. Advanced: How can researchers characterize reaction intermediates in this compound-mediated cycloadditions?
Methodological Answer:
- In Situ NMR : Track intermediates (e.g., oxyallyl cations) using or NMR under anhydrous conditions .
- DFT Calculations : Optimize geometries of transient intermediates (e.g., using Gaussian 16) to predict regioselectivity .
- Trapping Experiments : Use stable dienes (e.g., furan) to isolate intermediates for X-ray crystallography .
Properties
IUPAC Name |
1,1,3-trichloropropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3O/c4-1-2(7)3(5)6/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWILTCXCTVMANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021680 | |
Record name | 1,1,3-Trichloropropanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921-03-9 | |
Record name | 1,1,3-Trichloroacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=921-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3-Trichloroacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,3-Trichloropropanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3-trichloroacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,3-TRICHLOROACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N0B05BDRQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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